5-Year Endoscopic Ulcer Incidence: Nabumetone vs. Naproxen
In a 5-year randomized, endoscopist-blind study of arthritis patients, nabumetone (1000 mg nightly) demonstrated a significantly lower incidence of endoscopically visible gastroduodenal ulceration compared to naproxen (250 mg twice daily) [1]. The time to ulcer development was also significantly prolonged in the nabumetone arm [1].
| Evidence Dimension | Endoscopically visible gastroduodenal ulceration over 5 years |
|---|---|
| Target Compound Data | 1 patient with ulceration |
| Comparator Or Baseline | Naproxen: 8 patients with ulceration |
| Quantified Difference | Ulcer incidence: 1/15 (6.7%) vs. 8/12 (66.7%); p = 0.02 |
| Conditions | Randomized, endoscopist-blind, 5-year follow-up study in patients with RA or OA |
Why This Matters
This 5-year direct endoscopic comparison provides the most robust long-term evidence that nabumetone carries a substantially lower ulcerogenic risk than naproxen, a critical selection criterion for chronic NSAID therapy requiring GI safety prioritization.
- [1] Roth SH, Bennett R, Caldron P, et al. A longterm endoscopic evaluation of patients with arthritis treated with nabumetone vs naproxen. J Rheumatol. 1994;21(6):1118-1123. View Source
